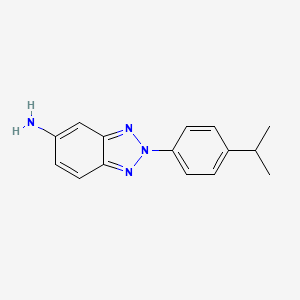

2-(4-propan-2-ylphenyl)benzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-(propan-2-yl)phenyl group at the 2-position and an amine group at the 5-position.

Aplicaciones Científicas De Investigación

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.

Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine is the Nuclear hormone receptor family member daf-12 in Caenorhabditis elegans . This receptor plays a crucial role in the regulation of development, metabolism, and lifespan in nematodes .

Mode of Action

These interactions, which include π–π stacking and hydrogen bonding, allow the compound to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways . These properties include anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Pharmacokinetics

The benzotriazole moiety is known to influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, which can improve its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(4-propan-2-ylphenyl)benzotriazol-5-amine are largely derived from its benzotriazole core. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes this compound susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow this compound with a broad spectrum of biological properties .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit a range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to the limited available data. Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems, suggesting that this compound may exert its effects at the molecular level through similar interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine typically involves the following steps:

Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Substitution Reaction: The 4-(propan-2-yl)phenyl group is introduced through a substitution reaction, where a suitable precursor, such as 4-(propan-2-yl)phenyl halide, reacts with the benzotriazole ring.

Industrial Production Methods

In industrial settings, the production of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzotriazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparación Con Compuestos Similares

Similar Compounds

Phenylacetone: Known for its use in the synthesis of amphetamines.

2-[4-(propan-2-yl)phenyl]propanal: A related compound with similar structural features.

Formoterol Related Compound I: Shares structural similarities with the benzotriazole compound.

Uniqueness

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties. Its combination of a benzotriazole ring with a 4-(propan-2-yl)phenyl group and an amine group makes it a versatile compound for various applications.

Actividad Biológica

2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data tables and case studies.

Physical Properties

- Molecular Formula : C15H18N4

- Molecular Weight : 270.33 g/mol

- Melting Point : Approximately 139–143 °C

- Solubility : Poorly soluble in water (<0.04 ppm at 20 °C), but soluble in organic solvents like toluene and methylene chloride .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzotriazole derivatives, including 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine, it was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound were determined through standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been widely studied. In vitro assays demonstrated that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzotriazole and evaluated their antimicrobial efficacy. The study highlighted that modifications to the side chains significantly influenced the biological activity. The compound showed promising results against Chlamydia trachomatis, indicating its potential as a scaffold for developing selective antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of benzotriazole derivatives reported that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited significant cytotoxicity towards MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with this compound led to an increase in sub-G1 population, indicative of apoptosis .

Propiedades

IUPAC Name |

2-(4-propan-2-ylphenyl)benzotriazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQLLSICFDWTQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.